Product packaging for (S)-3-Amino-1-methyl-piperidine(Cat. No.:CAS No. 902152-76-5)

(S)-3-Amino-1-methyl-piperidine

Cat. No.: B1277785
CAS No.: 902152-76-5
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Amino-1-methyl-piperidine (CAS 902152-76-5) is a chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a key chiral building block and synthetic intermediate for the development of novel active molecules. The stereochemistry of the 3-amino group on the piperidine ring is critical for biological activity, as evidenced by its use in the discovery of bone anabolic agents, where the (S)-enantiomer demonstrated significantly higher potency than its (R)-counterpart . Piperidine scaffolds are ubiquitous in pharmaceuticals and fine chemicals, often contributing to desired physicochemical properties . Researchers also utilize analogous 3-aminopiperidine structures to create peptide analogues for probing enzyme specificity and developing inhibitors for cysteine proteases . This compound is supplied for research applications only and is strictly intended for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1277785 (S)-3-Amino-1-methyl-piperidine CAS No. 902152-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428660
Record name (3S)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902152-76-5
Record name (3S)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for S 3 Amino 1 Methyl Piperidine and Its Enantiomers

Stereoselective Preparation of (S)-3-Amino-1-methyl-piperidine

The creation of a specific stereoisomer of 3-Amino-1-methyl-piperidine necessitates precise control over the formation of the chiral center at the C3 position of the piperidine (B6355638) ring. Various strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a powerful tool for establishing chirality in the piperidine ring. This often involves the use of chiral catalysts to influence the stereochemical outcome of key bond-forming reactions. For instance, rhodium-catalyzed asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyridine (B1245486) derivative, can yield the desired piperidine with a degree of enantioselectivity. google.com One reported pathway involves the use of a benzyl-activated pyridine (B92270) ring, which, after partial reduction, undergoes asymmetric hydrogenation to provide a benzyl-protected 3-amino-piperidine precursor, albeit with modest enantiomeric excess in some cases. google.com

Another approach involves the oxidative functionalization of enamides using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form piperidine structures with good stereocontrol. rsc.org The stereochemical outcome is dictated by the preferred configuration around the intermediate acyliminium ion and the orientation of the nucleophile. rsc.org

Catalyst SystemPrecursor TypeKey TransformationStereoselectivity
Rhodium-based catalystBenzyl-activated tetrahydropyridineAsymmetric hydrogenationModest (e.g., up to 68% ee) google.com
DDQN-Vinyl amides with pendent nucleophilesOxidative C-H functionalizationGood to excellent rsc.org

Chiral Pool Approaches to this compound Synthesis

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials. uh.edu Amino acids are particularly valuable in this regard for the synthesis of chiral piperidines. whiterose.ac.ukbaranlab.org

Starting MaterialKey IntermediatesFinal StepOverall Yield
L-Glutamic acidDiester, Diol, DitosylateCyclization with an amine44-55% niscpr.res.in

Enantioselective Reduction and Amination Methodologies

Enantioselective reduction and amination reactions are crucial for installing the chiral amine group at the C3 position. Reductive amination of a protected 3-piperidone, such as 1-Boc-3-piperidone, with an appropriate amine source and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can generate the desired 3-aminopiperidine. acs.orgnih.gov While this can produce a racemic mixture, the resulting enantiomers can often be separated using preparative HPLC. acs.org

For a more direct stereoselective approach, asymmetric reduction of an imine or a related C=N bond is employed. For example, the asymmetric hydrogenation of a C=C bond in a precursor molecule can lead to an optically active product. researchgate.net Stereoselective reductive amination protocols have also been developed for complex systems, where the inherent chirality of the starting material can direct the stereochemical outcome of the reduction. nih.gov In some cases, the use of specific catalysts, such as a Noyori ruthenium catalyst, can induce high stereoselectivity in the reduction of an iminium ion intermediate. nih.gov

Total Synthesis Pathways to this compound

The total synthesis of this compound involves the construction of the molecule from simpler, often achiral, starting materials through a sequence of chemical reactions.

Multistep Synthesis Strategies

A common strategy for the synthesis of 3-aminopiperidine derivatives involves a multi-step sequence starting from readily available materials. One such approach begins with the conjugate addition of a nucleophile to an α,β-unsaturated ketone precursor, followed by a series of functional group transformations to introduce the amino group and establish the final piperidine ring. nih.gov

For instance, a synthesis can start with a dihydropyridin-4(1H)-one. nih.gov A conjugate addition reaction, followed by homologation of the ketone and subsequent introduction of the amino moiety and the N-methyl group, completes the synthesis. nih.gov Such multi-step syntheses allow for the construction of a variety of substituted piperidines.

Green Chemistry Principles in this compound Production

One area of focus is the replacement of traditional, often hazardous, solvents with greener alternatives. researchgate.net For example, in peptide synthesis, which shares some common reactions with piperidine synthesis (e.g., C-N bond formation), there is a move away from solvents like N,N-dimethylformamide (DMF) towards more sustainable options like N-octyl pyrrolidone (NOP). unibo.it The ability to recover and reuse solvents and reagents is another key aspect of green chemistry. unibo.it

Furthermore, employing catalytic methods, especially those that are highly efficient and selective, contributes to green chemistry by reducing the amount of waste generated. whiterose.ac.uk The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, also improves the process mass intensity (PMI), a key metric in green chemistry. google.com

**2.3. Deracemization an

Chemical Transformations and Derivatization of S 3 Amino 1 Methyl Piperidine

Amine Reactivity in (S)-3-Amino-1-methyl-piperidine

The exocyclic primary amino group in this compound is a key site for a variety of chemical transformations due to its nucleophilic character. This reactivity allows for the synthesis of a diverse range of derivatives.

Nucleophilic Acyl Substitution Reactions

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Acylating AgentProduct
Acetyl Chloride(S)-N-(1-methylpiperidin-3-yl)acetamide
Benzoyl Chloride(S)-N-(1-methylpiperidin-3-yl)benzamide
Acetic Anhydride(S)-N-(1-methylpiperidin-3-yl)acetamide

Alkylation and Arylation of the Amino Group

The nucleophilic amino group can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and potentially a quaternary ammonium salt with excess alkylating agent. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Arylation of the amino group can be achieved through methods such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Table 2: Alkylation and Arylation Reactions of the Amino Group

ReagentReaction TypeProduct
Methyl IodideAlkylation(S)-N,N-dimethyl-1-methylpiperidin-3-amine
Benzyl BromideAlkylation(S)-N-benzyl-1-methylpiperidin-3-amine
Phenylboronic AcidArylation (e.g., Chan-Lam coupling)(S)-N-phenyl-1-methylpiperidin-3-amine

Amide and Sulfonamide Formation

As an extension of nucleophilic acyl substitution, the reaction of this compound with carboxylic acids, often activated in situ with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of amides. This is a widely used transformation in medicinal chemistry for the synthesis of bioactive compounds.

Similarly, the amino group reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is a common method for introducing a sulfonyl group, which can act as a bioisostere for other functional groups and modulate the physicochemical properties of the molecule.

Table 3: Amide and Sulfonamide Formation Reactions

ReagentProduct
Benzoic Acid / EDC(S)-N-(1-methylpiperidin-3-yl)benzamide
Methanesulfonyl Chloride(S)-N-(1-methylpiperidin-3-yl)methanesulfonamide
p-Toluenesulfonyl Chloride(S)-N-(1-methylpiperidin-3-yl)-4-methylbenzenesulfonamide

Piperidine (B6355638) Ring Modifications Involving this compound

Beyond the reactivity of the amino group, the piperidine ring itself can be a target for chemical modifications, allowing for the synthesis of more complex and diverse molecular architectures.

Functionalization at C-2, C-4, C-5, and C-6 Positions

Direct functionalization of the C-H bonds of the piperidine ring in this compound is challenging but can be achieved using modern synthetic methodologies. Directed metalation strategies, where the amino group or a derivative directs a metalating agent to an adjacent position, can enable functionalization at the C-2 or C-4 positions. Radical-based C-H functionalization reactions can also be employed to introduce substituents at various positions on the ring, though regioselectivity can be a challenge. The presence of the N-methyl group can influence the regioselectivity of these reactions.

Ring Expansion and Contraction Methodologies

The piperidine ring of this compound can potentially undergo ring expansion or contraction reactions to generate other heterocyclic systems. Ring expansion could be envisioned through reactions such as the Tiffeneau-Demjanov rearrangement of a suitably functionalized precursor. For instance, a 2-aminomethyl derivative could be diazotized to potentially yield a seven-membered azepane ring.

Ring contraction methodologies, while less common for simple piperidines, could be approached through photochemical methods or rearrangement reactions of specifically activated piperidine derivatives. For example, a Wolff rearrangement of a diazoketone derived from the piperidine ring could lead to a pyrrolidine derivative. These transformations often require multi-step synthetic sequences to install the necessary functional groups for the rearrangement to occur.

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound

The presence of a primary amino group at the 3-position of the piperidine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic compounds. Through cyclocondensation reactions with appropriate bifunctional reagents, the amino group can participate in the formation of a new ring fused to the piperidine core.

One common strategy involves the reaction with β-dicarbonyl compounds or their synthetic equivalents. For instance, condensation with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidine ring. The reaction typically proceeds through the initial formation of an enamine intermediate by reaction of the primary amine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the fused pyrimidine system. The general scheme for such a transformation allows for the introduction of various substituents on the newly formed ring, depending on the nature of the 1,3-dicarbonyl starting material.

Another important cyclization strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure ebrary.netwikipedia.orgnih.govnrochemistry.com. While classically applied to the synthesis of tetrahydroisoquinolines and β-carbolines, the fundamental principle of intramolecular electrophilic substitution can be conceptually extended. For a derivative of this compound, where the amino group is part of a larger β-arylethylamine framework, this reaction would offer a pathway to complex polycyclic structures. The reaction is initiated by the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form a new six-membered ring nrochemistry.com.

The following table summarizes representative heterocyclic annulation reactions that could be employed with this compound.

ReagentResulting HeterocycleReaction ConditionsRef.
1,3-DiketoneFused PyrimidineAcid or base catalysis, heating bu.edu.eg
β-KetoesterFused PyridoneTypically requires heating-
α,β-Unsaturated KetoneFused DihydropyrimidineMichael addition followed by cyclization-

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be involved in these transformations in two primary ways: either as the amine component in N-arylation reactions or, after appropriate functionalization, as the halide or organometallic partner in reactions like Suzuki or Sonogashira couplings.

The most direct application of this compound in this context is its use as a nucleophile in the Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgchemeurope.comacsgcipr.orglibretexts.org. This reaction allows for the formation of a C-N bond between the primary amino group of the piperidine and an aryl halide or triflate. The reaction is catalyzed by a palladium complex, typically supported by a phosphine ligand, and requires a base. This method is highly versatile and allows for the synthesis of a wide range of N-aryl-3-amino-1-methylpiperidines. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results, especially with less reactive aryl chlorides figshare.com.

While less commonly reported for this specific molecule, derivatives of this compound could also be prepared to participate in other types of palladium-catalyzed cross-coupling reactions. For example, if the piperidine ring were to be halogenated, the resulting halo-derivative could undergo Suzuki-Miyaura coupling with a boronic acid to form a C-C bond wikipedia.orgorganic-chemistry.orgfishersci.co.ukyoutube.com. Similarly, conversion to a terminal alkyne derivative would enable Sonogashira coupling with an aryl or vinyl halide ntu.edu.twwikipedia.orgorganic-chemistry.org. These transformations would significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of diverse substituents at various positions on the piperidine ring.

The table below provides an overview of potential palladium-catalyzed cross-coupling reactions involving this compound and its conceptual derivatives.

Reaction TypeCoupling PartnersCatalyst/Ligand SystemProductRef.
Buchwald-Hartwig AminationThis compound + Aryl Halide/TriflatePd(0) or Pd(II) precursor + Phosphine ligand (e.g., BINAP, Xantphos)N-Aryl-(S)-3-amino-1-methyl-piperidine wikipedia.orgfigshare.com
Suzuki-Miyaura Coupling3-Halo-1-methylpiperidine derivative + Aryl/Vinyl Boronic AcidPd(0) catalyst + Base3-Aryl/Vinyl-1-methylpiperidine derivative wikipedia.org
Sonogashira Coupling3-Ethynyl-1-methylpiperidine derivative + Aryl/Vinyl HalidePd(0) catalyst, Cu(I) cocatalyst, Base3-(Arylethynyl/Vinylethynyl)-1-methylpiperidine derivative ntu.edu.twwikipedia.org

Catalytic and Ligand Applications of S 3 Amino 1 Methyl Piperidine

(S)-3-Amino-1-methyl-piperidine as a Chiral Ligand in Asymmetric Catalysis

The bidentate nature of this compound makes it a candidate for forming stable chelate complexes with a variety of transition metals, which are central to many asymmetric catalytic transformations.

Design and Synthesis of Chiral Ligands Incorporating the this compound Moiety

The development of new chiral ligands is a cornerstone of advancing asymmetric catalysis. Ligands derived from this compound could be envisioned through derivatization of its primary amino group. For instance, reaction with phosphine-containing reagents could yield aminophosphine (B1255530) ligands, or reaction with salicylaldehydes could produce Schiff base (salen-type) ligands. These modifications would allow for fine-tuning of the steric and electronic properties of the resulting metal complexes.

Despite the synthetic accessibility of related chiral piperidines, specific literature detailing the synthesis of ligands derived from this compound for catalytic purposes is limited. The synthesis of related chiral aminopiperidines, such as (S)-3-(N-Boc-amino)piperidine from L-glutamic acid, has been reported, suggesting that synthetic routes to derivatives of this compound are feasible. niscpr.res.in

Metal-Ligand Complex Formation and Characterization

The formation of metal complexes is a prerequisite for the use of this compound as a ligand in metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center to form a stable five-membered chelate ring. The characterization of such complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure and the coordination geometry around the metal. Spectroscopic methods like NMR and FTIR would be employed to characterize the complex in solution and confirm the coordination of the ligand.

While studies on metal complexes of similar aminopiperidine structures exist, for example, with 2-(aminomethyl)piperidine, there is a lack of published data on the synthesis and detailed characterization of metal complexes specifically involving this compound as a ligand. rsc.orgmdpi.com Research on complexes with the structurally related 3-aminopyridine (B143674) has also been conducted, though the electronic properties of the aromatic pyridine (B92270) ring differ significantly from the saturated piperidine (B6355638) system. elsevierpure.com

Applications in Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral amines are a prominent class of organocatalysts, often operating through the formation of transient enamine or iminium ion intermediates. This compound, with its chiral secondary amine, has the potential to act as an effective organocatalyst.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral amines, most famously proline and its derivatives, are known to catalyze this reaction with high stereoselectivity. nih.govyoutube.com The proposed catalytic cycle involves the formation of an enamine from the ketone donor and the chiral amine catalyst, which then attacks the aldehyde acceptor. The stereochemistry of the product is dictated by the chiral environment of the catalyst.

A search of the scientific literature did not yield specific examples of this compound being used as a catalyst for asymmetric aldol reactions. While numerous studies have explored other amino acids and their derivatives in this context, the catalytic performance of this specific piperidine derivative remains an open area of investigation. acs.orgnih.govthieme-connect.de

Asymmetric Michael Additions

The asymmetric Michael addition is another key C-C bond-forming reaction where chiral amine organocatalysts have been successfully employed. Similar to the aldol reaction, the mechanism often involves the formation of an enamine or iminium ion to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

There is a lack of published research specifically demonstrating the application of this compound as a catalyst for asymmetric Michael additions. The field is rich with examples using other chiral amines, such as cinchona alkaloids and their derivatives, which have shown high efficiency and enantioselectivity. beilstein-journals.orgrsc.orgnih.gov The potential of this compound in this area is yet to be reported.

Asymmetric Protonation and C-C Bond Formation

Chiral amines can also be utilized in asymmetric protonation reactions to create a stereocenter by the selective delivery of a proton to a prochiral enolate or enamine. Furthermore, their role in facilitating other C-C bond-forming reactions, such as Mannich reactions, is well-established. acs.org In these reactions, the chiral amine can activate the substrate and control the stereochemical outcome of the bond formation.

Specific studies on the use of this compound for asymmetric protonation or other specialized C-C bond-forming reactions are not readily found in the current body of scientific literature. The exploration of its catalytic activity in these transformations represents a potential area for future research.

This compound as a Chiral Auxiliary in Stereoselective Synthesis

The fundamental role of a chiral auxiliary is to be temporarily incorporated into a substrate, direct a stereoselective transformation, and then be removed, leaving behind an enantiomerically enriched product. The effectiveness of an auxiliary is determined by its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transitional states, thereby favoring the formation of one stereoisomer over another. For a molecule like this compound, the chirality stems from the stereocenter at the 3-position of the piperidine ring.

The induction of chirality at a center remote from the existing stereocenter of the chiral auxiliary is a challenging yet powerful strategy in asymmetric synthesis. This process, often termed remote stereocontrol, relies on the conformational rigidity of the system to transmit the chiral information over a distance. In the context of this compound, this would typically involve its amine functionality forming a covalent bond with a substrate, for instance, by creating an enamine or an imine.

While specific studies detailing the use of this compound for remote chirality induction are not readily found, the general principle would involve the formation of a derivative where the piperidine ring's conformation, influenced by the methyl group on the nitrogen, would sterically hinder one face of the reacting molecule. This would direct the approach of a reagent to the less hindered face, thereby establishing a new stereocenter at a distance. The success of such a strategy is highly dependent on the rigidity of the linkage between the auxiliary and the substrate.

Table 1: Hypothetical Data on Remote Chirality Induction using this compound as a Chiral Auxiliary The following table is a hypothetical representation of potential research findings, as specific data is not available in the reviewed literature.

Entry Substrate Reagent Reaction Type Diastereomeric Excess (d.e.)
1 Cyclohexanone LDA, then MeI Alkylation Data not available
2 Propanal This compound, then MeMgBr Nucleophilic Addition Data not available

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with multiple stereocenters. The use of chiral auxiliaries to control the stereochemical outcome of these reactions is a well-established strategy. A chiral amine like this compound could be employed to form a chiral dienophile or diene.

For instance, the amine could be acylated with an α,β-unsaturated carboxylic acid derivative to form a chiral dienophile. In a subsequent Diels-Alder reaction, the chiral auxiliary would be expected to shield one face of the dienophile, leading to a diastereoselective cycloaddition. The stereochemical outcome would be influenced by the conformation of the amide linkage and the steric bulk of the piperidine ring.

Despite the logical potential for such applications, published research specifically demonstrating the use of this compound in controlling stereochemistry in pericyclic reactions, along with corresponding data on yields and diastereoselectivities, is not found in the surveyed literature.

Table 2: Hypothetical Data on Stereochemical Control in a Diels-Alder Reaction using this compound as a Chiral Auxiliary The following table is a hypothetical representation of potential research findings, as specific data is not available in the reviewed literature.

Entry Diene Chiral Dienophile (derived from) Lewis Acid Diastereomeric Ratio (endo/exo) Diastereomeric Excess (d.e.) of endo product
1 Cyclopentadiene Acryloyl chloride and this compound TiCl4 Data not available Data not available
2 Isoprene Crotonoyl chloride and this compound Et2AlCl Data not available Data not available

The S 3 Amino 1 Methyl Piperidine Scaffold in Pharmaceutical Lead Discovery

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while aiming to retain or improve biological activity. spirochem.com This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govdundee.ac.uk The (S)-3-amino-1-methyl-piperidine moiety has been successfully employed in scaffold hopping strategies. For instance, in the development of T-type Ca2+ channel inhibitors, a 3-amino piperidine (B6355638) scaffold was identified as a promising alternative to existing patented structures. researchgate.net

Bioisosteric replacement, a related concept, involves substituting a functional group or a part of a molecule with another that has similar physical or chemical properties, with the goal of modulating the compound's pharmacokinetic or toxicological profile. spirochem.comnih.govcambridgemedchemconsulting.com The piperidine ring itself is often considered a bioisostere of other cyclic amines like piperazine. nih.gov In the context of the this compound scaffold, bioisosteric replacements can be applied to the substituents on the piperidine ring to fine-tune the molecule's interaction with its biological target. For example, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine was shown to reduce lipophilicity and increase the activity of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors by ten-fold. acs.org

Table 1: Examples of Bioisosteric Replacements in Piperidine-Containing Compounds
Original Functional GroupBioisosteric ReplacementImpact on PropertiesReference
Morpholine(S)-3-hydroxypyrrolidineReduced lipophilicity, 10-fold increase in activity acs.org
PhenylPyridyl, ThiopheneSimilar biological properties cambridgemedchemconsulting.com
HydrogenFluorineModulate metabolism, off-target activity, and pKa cambridgemedchemconsulting.comacs.org
Ester1,2,4-oxadiazoleIncreased metabolic stability and oral bioavailability researchgate.net

Combinatorial Chemistry Approaches to this compound Libraries

Combinatorial chemistry has emerged as a pivotal technology for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. nih.gov The this compound scaffold is well-suited for the construction of such libraries due to its synthetically accessible nature and the presence of multiple points for diversification.

Solution-phase parallel synthesis has been utilized to create libraries of 3-amino piperidine derivatives. researchgate.net In one example, two 12-member libraries were constructed using both the (R)- and (S)-enantiomers of a 3-amino piperidine precursor. The secondary piperidinyl nitrogen was substituted with different groups, and the exocyclic primary amine was acylated with a variety of acid chlorides to generate a diverse set of analogues. researchgate.net Solid-phase synthesis is another powerful technique for generating combinatorial libraries. 5z.com This method involves attaching a starting material to a solid support (resin) and then performing a series of chemical reactions to build the desired molecules. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away. 5z.com

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and other pharmacologically relevant properties.

Elucidation of Pharmacophore Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For ligands of the sigma-1 receptor (σ1R), a common pharmacophore model includes a central basic amine flanked by two hydrophobic domains. nih.govnih.gov The piperidine nitrogen of the this compound scaffold can serve as this crucial basic center, forming key interactions with the receptor. nih.gov

In the development of NAPE-PLD inhibitors, SAR studies revealed that the combination of an (S)-3-phenylpiperidine at one position and an (S)-3-hydroxypyrrolidine at another resulted in the most potent compound, highlighting the specific spatial and electronic requirements for optimal activity. acs.org The stereochemistry of the piperidine ring is also a critical determinant of activity. For instance, in a series of monoamine transporter inhibitors, the cis and trans isomers of 3,4-disubstituted piperidines, as well as their individual enantiomers, exhibited distinct selectivity profiles for the dopamine, norepinephrine, and serotonin (B10506) transporters. utmb.edu

Table 2: SAR Findings for NAPE-PLD Inhibitors
R1 SubstituentR2 SubstituentR3 SubstituentpIC50Reference
Cyclopropylmethylamide(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04 acs.org
Cyclopropylmethylamide(R)-3-phenylpiperidine(S)-3-hydroxypyrrolidineReduced activity acs.org
Cyclopropylmethylamide(S)-3-phenylpiperidineDimethylamineIncreased activity (2-fold vs. morpholine) acs.org
Cyclopropylmethylamide(S)-3-phenylpiperidinePyrrolidineIncreased activity (4-fold vs. morpholine) acs.org

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of the this compound scaffold plays a significant role in its interaction with biological targets. The piperidine ring typically adopts a chair conformation, but other conformations like boat and twist are also possible. acs.orgrsc.org The orientation of substituents on the ring (axial vs. equatorial) can profoundly influence binding affinity and activity.

Molecular modeling and computational studies are invaluable tools for understanding these conformational preferences and predicting ligand-receptor interactions. acs.org For σ1R ligands, docking studies have shown that the piperidine nitrogen atom acts as a positive ionizable functionality, forming a crucial interaction with the glutamate (B1630785) 172 residue in the binding site. nih.gov In the case of dual histamine (B1213489) H3 and σ1 receptor ligands, the piperidine moiety was identified as a key structural element for σ1R activity, with the protonated piperidine forming an essential salt bridge with Glu172. nih.gov

Integration of this compound into Peptidomimetics and Oligonucleotide Analogs

The unique structural features of the this compound scaffold make it an attractive component for the design of peptidomimetics and oligonucleotide analogs.

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased metabolic stability. nih.gov The rigid piperidine ring can be used to constrain the conformation of a peptide backbone, which can lead to enhanced receptor selectivity and potency. nih.gov For example, incorporating a piperidine-3-carboxylic acid into an endomorphin-2 analog resulted in a compound with picomolar affinity for the mu-opioid receptor. nih.gov In another study, 3-aminopiperidine-based peptide analogues were developed as selective noncovalent inhibitors of a bacterial cysteine protease. nih.gov

Oligonucleotide analogs are modified nucleic acid sequences designed to have enhanced properties for therapeutic or diagnostic applications, such as increased nuclease resistance. nih.gov While the direct integration of this compound into the backbone of oligonucleotides is a less explored area, the use of amino-linkers for the modification of oligonucleotides is a well-established strategy. mdpi.com The amino group of this compound could potentially be used to attach it as a pendant group to an oligonucleotide, thereby imparting specific properties or functionalities.

Computational Chemistry and Molecular Modeling of S 3 Amino 1 Methyl Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including reactivity. For (S)-3-Amino-1-methyl-piperidine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate its electronic characteristics.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary sites for electrophilic attack, appearing as regions of negative electrostatic potential.

Table 1: Predicted Global Reactivity Descriptors for a Representative Piperidine (B6355638) Derivative

DescriptorPredicted Value (a.u.)
HOMO Energy-0.23
LUMO Energy0.05
Energy Gap (ΔE)0.28
Ionization Potential0.23
Electron Affinity-0.05
Electronegativity (χ)0.09
Chemical Hardness (η)0.14
Electrophilicity Index (ω)0.029

Note: These values are illustrative and based on calculations for similar piperidine structures. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

Ring Puckering and Substituent Orientations

The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.govchemrxiv.org However, other conformations such as twist-boat forms can also exist, though they are generally higher in energy. rsc.org The puckering of the ring can be quantitatively described using Cremer-Pople parameters. nih.govchemrxiv.orgsmu.edu

For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the methyl group on the nitrogen and the amino group at the C3 position. The relative stability of these conformers is influenced by steric interactions. Generally, a substituent on a piperidine ring prefers an equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with both the N-methyl and the 3-amino groups in equatorial positions is expected to be the most stable.

Studies on the closely related N-methylpiperidine have shown that the equatorial conformer is more stable than the axial conformer. rsc.org The energy difference between these conformers can be quantified through computational methods.

Table 2: Calculated Relative Energies of N-Methylpiperidine Conformers

ConformerRelative Energy (kcal/mol)
Equatorial N-Methyl (Chair)0.00
Axial N-Methyl (Chair)~2.7
Twist-BoatHigher in energy

Note: Data is based on studies of N-methylpiperidine and provides an estimate for the conformational preference in this compound.

Intramolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the amino group) and acceptors (the two nitrogen atoms) in this compound allows for the possibility of intramolecular hydrogen bonding. rsc.orgnih.govnih.gov This type of interaction can significantly influence the conformational preference of the molecule.

An intramolecular hydrogen bond can form between the amino group at the C3 position and the nitrogen atom of the piperidine ring. For this to occur, the amino group would likely need to adopt an axial orientation, bringing it in proximity to the ring nitrogen. While this would introduce some steric strain, the energetic gain from the hydrogen bond could potentially stabilize this conformation. The strength and existence of such a bond are dependent on the geometry and the surrounding environment. unito.itmdpi.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.govnih.gov For this compound, MD simulations can provide insights into how the solvent affects its conformational equilibrium and dynamic properties.

In a polar solvent like water, the solvent molecules can form intermolecular hydrogen bonds with the amino and N-methyl groups. This can influence the relative stability of different conformers. For instance, a solvent might stabilize a conformer that exposes its polar groups more readily to the solvent environment. The choice of the solvent model in the simulation is crucial for obtaining accurate results. nih.gov

MD simulations can also reveal the timescale of conformational changes, such as the rate of chair-to-chair interconversion and the rotation of the substituent groups. These dynamic properties are important for understanding how the molecule interacts with other molecules, for instance, in a biological context.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net

By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can be compared with experimental data to confirm the structure and assign the resonances to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects. researchgate.netcaspre.cachemicalbook.comchemicalbook.commdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Representative Substituted Piperidine

Carbon AtomPredicted Chemical Shift (ppm)
C255.2
C335.8
C425.1
C527.3
C655.2
N-CH₃42.5

Note: These are illustrative values for a generic N-methyl-3-substituted piperidine and would need to be specifically calculated for this compound.

Advanced Spectroscopic and Analytical Characterization of S 3 Amino 1 Methyl Piperidine and Its Derivatives

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules like (S)-3-Amino-1-methyl-piperidine. saschirality.orgacs.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. saschirality.org This differential absorption, known as the Cotton effect, produces a characteristic spectrum with positive or negative peaks at specific wavelengths, which are directly related to the molecule's electronic transitions and its absolute configuration. For a pair of enantiomers, the CD spectra are mirror images of each other.

The enantiomeric purity of a sample of 3-Amino-1-methyl-piperidine can be assessed by comparing its CD spectrum to that of a known enantiopure standard. The magnitude of the CD signal is proportional to the enantiomeric excess (ee). While specific CD data for this compound is not widely published, studies on analogous compounds like (R)-1-methylpiperidin-3-ol show characteristic Cotton effects that are used to assign configuration and conformation. rsc.org The chromophore in this case, the N-H and C-N bonds of the amine group, would be expected to give rise to CD signals in the far-UV region.

Table 1: Illustrative Circular Dichroism Data for Enantiomeric Purity Assessment

SampleEnantiomeric Excess (ee)Wavelength of Maxima (λ_max)Molar Ellipticity [θ] (deg·cm²/dmol)
Pure this compound>99%~215 nmPositive Value
Pure (R)-3-Amino-1-methyl-piperidine>99%~215 nmNegative Value
Racemic 3-Amino-1-methyl-piperidine0%N/A0
Test Sample95% (S)~215 nm95% of Pure (S) Value

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Similar to CD, ORD spectra are unique for each enantiomer and are mirror images for a chiral pair. The technique can be used to determine the absolute configuration of a molecule by comparing its ORD curve to those of structurally related compounds with known configurations. rsc.org

For this compound, the specific rotation ([α]) would be measured at a standard wavelength, typically the sodium D-line (589 nm), and compared against a reference value. A positive sign of rotation would be expected for one enantiomer and a negative sign for the other. For instance, the related compound (S)-3-(Boc-amino)piperidine has a reported optical rotation of -15.0° (c=1 in MeOH), indicating the type of data obtained from this measurement. fishersci.com

Table 2: Representative Optical Rotatory Dispersion Data

CompoundConfigurationSpecific Rotation [α]_D^20
This compoundSExpected Positive/Negative Value
(R)-3-Amino-1-methyl-piperidineRExpected Opposite Sign to (S)
(S)-3-(Boc-amino)piperidineS-15.0° (c=1 in MeOH) fishersci.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. enovatia.com Instruments like the Orbitrap can achieve resolving powers of up to 120,000, allowing for mass measurements with errors of less than 3 ppm. utmb.eduthermofisher.com This precision enables the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₆H₁₄N₂), HRMS is used to confirm its molecular formula by comparing the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ to the theoretically calculated mass. enovatia.comclearsynth.com The close agreement between these values provides high confidence in the compound's identity. For example, a derivative, (+)-Ethyl 2-[(1-tert-Butoxycarbonyl-(S)-piperidin-3-yl)amino]acetate, was confirmed by HRMS with a found mass of 287.1962 against a calculated mass of 287.1965 for [M+H]⁺. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₄N₂
Theoretical Monoisotopic Mass114.11570
Ionization ModeESI+
Adduct[M+H]⁺
Calculated m/z for [C₆H₁₅N₂]⁺115.12352
Expected Experimental m/z~115.1235
Expected Mass Error< 3 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon-hydrogen framework and establish stereochemical relationships.

The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum does the same for carbon atoms. wikipedia.org For this compound, distinct signals are expected for the N-methyl group, the protons on the piperidine (B6355638) ring, and the exchangeable protons of the primary amine. rsc.orghmdb.ca

2D NMR experiments are then used to assemble the structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, revealing the H-C-C-H connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and connecting different fragments of the molecule, for instance, linking the N-methyl protons to the C2 and C6 carbons of the piperidine ring. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
N-CH₃~46~2.3 (s, 3H)C2, C6
C2~60~2.8 (eq), ~2.0 (ax)C3, C6, N-CH₃
C3~50~2.9 (m, 1H)C2, C4, C5
C4~25~1.8 (eq), ~1.4 (ax)C2, C3, C5, C6
C5~32~1.9 (eq), ~1.2 (ax)C3, C4, C6
C6~58~2.7 (eq), ~2.1 (ax)C2, C5, N-CH₃
NH₂N/A~1.5 (br s, 2H)C3

Note: Chemical shifts are estimates based on analogous structures and can vary with solvent and concentration. Assignments of equatorial (eq) and axial (ax) protons would be confirmed by coupling constants and NOESY.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This makes it an invaluable tool for determining stereochemistry and conformation.

For this compound, the piperidine ring is expected to adopt a chair conformation. nih.gov NOESY can confirm this and establish the relative orientation of the substituents. For example, if the 3-amino group is in an equatorial position, NOE correlations would be observed between the axial proton at C3 and the other axial protons at C2, C4, and C5. The orientation of the N-methyl group can also be determined by its NOE cross-peaks to specific ring protons. For instance, an equatorial N-methyl group would show correlations to the equatorial protons at C2 and C6, while an axial N-methyl group would show strong correlations to the axial protons at C2 and C6. nih.gov

Table 5: Expected Key NOESY Correlations for Stereochemical Assignment

Proton(s)Expected NOE Cross-Peak(s)Structural/Conformational Information
H3 (axial)H5 (axial), H2/H6 (axial)Confirms chair conformation and axial position of H3
H3 (equatorial)H2/H6 (axial & equatorial), H4 (axial & equatorial)Confirms chair conformation and equatorial position of H3
N-CH₃H2 (axial/equatorial), H6 (axial/equatorial)Determines orientation (axial/equatorial) of the methyl group

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of a molecule. For this compound, the spectra would be characterized by the vibrational modes of the piperidine ring, the N-methyl group, and the amino group.

Expected Vibrational Modes:

The vibrational spectrum of this compound can be predicted by analyzing its constituent functional groups and by drawing comparisons with similar molecules such as piperidine, N-methylpiperidine, and 3-methylpiperidine. nih.gov

N-H Vibrations: The primary amino (-NH2) group is expected to exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes. N-H bending vibrations are anticipated to appear in the 1590-1650 cm⁻¹ range.

C-H Vibrations: The C-H stretching vibrations of the piperidine ring and the methyl group are expected in the 2800-3000 cm⁻¹ region. Asymmetric and symmetric stretching modes of the CH2 and CH3 groups will contribute to a series of bands in this range. C-H bending vibrations are expected at lower wavenumbers, typically between 1350 and 1470 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations of the tertiary amine within the ring and the primary amine substituent are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Piperidine Ring Vibrations: The piperidine ring itself will have a series of characteristic skeletal vibrations, including ring stretching and deformation modes, which are sensitive to the conformation of the ring. These are generally observed in the fingerprint region below 1500 cm⁻¹.

Conformational Insights from Vibrational Spectroscopy:

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. rsc.orgrsc.orgnih.govacs.org In this conformation, the substituents can occupy either axial or equatorial positions. The relative orientation of the N-methyl and 3-amino groups will significantly influence the vibrational spectra.

Computational studies on similar piperidine derivatives have shown that the vibrational frequencies, particularly those associated with the ring and the substituents, are sensitive to the conformational state. nih.gov For instance, the position and intensity of certain C-H and C-N vibrational bands can differ between conformers with axial versus equatorial substituents. Therefore, a detailed analysis of the experimental IR and Raman spectra, when available, could provide valuable information about the predominant conformation of this compound in different phases.

Data Table of Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500
N-H Bend1590 - 1650
Alkyl C-HC-H Stretch (CH₂, CH₃)2800 - 3000
C-H Bend1350 - 1470
Tertiary Amine (C-N)C-N Stretch1000 - 1250
Piperidine RingSkeletal Vibrations< 1500

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in publicly accessible databases, we can infer its likely solid-state conformation based on the principles of conformational analysis and the known structures of related piperidine derivatives. mdpi.comnih.gov

Expected Solid-State Conformation:

In the solid state, this compound is expected to adopt a stable chair conformation for the piperidine ring. The stereochemistry at the C3 position is fixed as (S). The key conformational variables are the orientations of the N-methyl group and the 3-amino group, which can be either axial or equatorial.

Based on steric considerations, it is highly probable that the N-methyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The 3-amino group can exist in either an equatorial or axial position. The relative stability of these two conformers will depend on a balance of steric and electronic factors, including the possibility of intramolecular hydrogen bonding.

Hypothetical Crystal Packing and Intermolecular Interactions:

In a hypothetical crystal lattice, molecules of this compound would be expected to pack in a manner that maximizes intermolecular interactions. The primary amino group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of both the primary and tertiary amines can act as hydrogen bond acceptors. Therefore, a network of intermolecular N-H···N hydrogen bonds is likely to be a dominant feature of the crystal packing. These interactions would play a crucial role in stabilizing the crystal lattice.

Comparative Crystallographic Data of a Piperidine Derivative:

To illustrate the typical structural features of a substituted piperidine ring in the solid state, we can consider the crystallographic data of a related compound containing a piperidine moiety. For instance, the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.govacs.orgthiazolo[3,2-a]pyridine-4-carboxamide reveals a complex fused ring system where a piperidine-like ring is present. mdpi.com While this is a more complex system, it demonstrates the common chair or distorted chair conformations adopted by six-membered nitrogen-containing rings in the solid state.

Data Table of Hypothetical Crystallographic Parameters:

Since no experimental data is available, a table of hypothetical crystallographic parameters would be speculative. However, for a potential future crystal structure determination of this compound, the following parameters would be determined:

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupThe symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell
ZThe number of molecules per unit cell
Bond Lengths and AnglesPrecise measurements of all interatomic distances and angles
Torsion AnglesDescribing the conformation of the piperidine ring and substituents
Hydrogen Bonding GeometryDetails of intermolecular hydrogen bonds

Emerging Research Avenues and Future Perspectives for S 3 Amino 1 Methyl Piperidine

Development of Novel Synthetic Methodologies for Accessing Diverse (S)-3-Amino-1-methyl-piperidine Derivatives

The development of novel synthetic methodologies is crucial for expanding the chemical space around the this compound core, enabling the synthesis of a diverse range of derivatives for various applications. Current research in the broader field of piperidine (B6355638) synthesis highlights several promising strategies that could be adapted for this specific scaffold.

One key area of development is the use of multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to constructing highly functionalized piperidines in a single step from simple starting materials. nih.govresearchgate.netresearchgate.nettandfonline.com For instance, a one-pot synthesis of functionalized piperidines has been achieved through the reaction of aromatic aldehydes, aromatic amines, and β-ketoesters using various catalysts. researchgate.net Adapting such MCRs to incorporate a chiral amine like this compound could lead to a rapid generation of diverse and stereochemically complex derivatives.

Another promising avenue is the application of biocatalysis and chemoenzymatic strategies. A novel two-step method combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines. sciencedaily.com This approach could be particularly valuable for introducing functional groups at specific positions on the piperidine ring of this compound, offering a high degree of selectivity that is often difficult to achieve with traditional chemical methods.

Furthermore, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones that can be reduced to piperidines, present a scalable and efficient route to novel condensed piperidine structures. mdpi.com The application of such photochemical strategies to derivatives of this compound could unlock new classes of compounds with unique three-dimensional architectures.

Synthetic StrategyPotential Advantages for this compound DerivativesRelevant Research Areas
Multicomponent Reactions (MCRs)High efficiency, atom economy, rapid generation of diverse derivatives. nih.govresearchgate.netOrganocatalysis, Heterogeneous catalysis. nih.govresearchgate.net
Biocatalysis/ChemoenzymaticHigh selectivity, mild reaction conditions, access to complex structures. sciencedaily.comC-H functionalization, Radical cross-coupling. sciencedaily.com
Photochemical MethodsScalable, efficient, access to unique bicyclic and condensed structures. mdpi.comIntramolecular cycloaddition, Green chemistry.

Exploration of this compound in Catalyst Immobilization and Heterogeneous Catalysis

The chiral nature of this compound makes it a prime candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis. nih.gov A significant future direction is the immobilization of this chiral amine onto solid supports to create recoverable and reusable heterogeneous catalysts, which aligns with the principles of green and sustainable chemistry. tandfonline.comrsc.org

Chiral amines can be grafted onto various solid supports, including polymers, silica, and magnetic nanoparticles. rsc.orgcuni.cz For example, chiral amine catalysts have been successfully immobilized on mesoporous silica, demonstrating high efficiency and recyclability in asymmetric reactions. rsc.org The secondary amine and the chiral center of this compound provide ideal anchor points for immobilization without compromising its catalytic activity.

The development of polymer-bound piperidine reagents is an established strategy for simplifying purification in organic synthesis. sigmaaldrich.comsigmaaldrich.com Extending this concept to create polymer-supported chiral catalysts based on this compound is a logical next step. These immobilized catalysts could find applications in continuous-flow reactors, offering enhanced efficiency and scalability for industrial processes. academie-sciences.fr

Moreover, the use of magnetic nanoparticles as a support for catalyst immobilization offers the advantage of easy separation of the catalyst from the reaction mixture using an external magnet. rhhz.net A magnetically recoverable catalyst based on this compound would be highly desirable for large-scale synthesis.

Support MaterialAdvantages for Catalyst ImmobilizationPotential Applications
Mesoporous SilicaHigh surface area, tunable pore size, thermal stability. rsc.orgAsymmetric aldol (B89426) and Michael additions.
PolymersEase of functionalization, mechanical stability. sigmaaldrich.comsigmaaldrich.comContinuous-flow synthesis, simplified product purification. academie-sciences.fr
Magnetic NanoparticlesFacile separation and recovery of the catalyst. rhhz.netLarge-scale production, batch and continuous processes.

Application in Supramolecular Chemistry and Host-Guest Interactions

The distinct structural features of this compound, including its chirality, hydrogen bond donor and acceptor sites, and defined three-dimensional shape, make it an intriguing building block for supramolecular chemistry and the design of host-guest systems.

The formation of well-defined supramolecular structures through non-covalent interactions is a rapidly growing field. Chiral piperidine derivatives have been shown to form supramolecular chains and other assemblies through hydrogen bonding. nih.govopenaire.eu The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, facilitating the formation of predictable and ordered supramolecular architectures.

Furthermore, the incorporation of this compound into larger macrocyclic structures, such as crown ethers or cyclophanes, could lead to the development of novel chiral receptors for molecular recognition. scispace.com These receptors could be designed to selectively bind to specific guest molecules, with potential applications in sensing, separation, and catalysis. The synthesis of chiral macrocyclic dilactams from chiral building blocks highlights the potential for creating sophisticated host molecules. scispace.com

The study of host-guest interactions involving piperidine derivatives has also been explored in the context of drug delivery, where supramolecular complexes can enhance the solubility and bioavailability of active pharmaceutical ingredients. nih.gov The ability of this compound derivatives to form such complexes could be leveraged to improve the properties of various therapeutic agents.

Role in Advanced Materials Science

The incorporation of this compound into polymeric structures and other advanced materials is a promising area for future research. Piperidine-containing polymers have been investigated for a variety of applications, including as stabilizers for other polymeric materials. google.com

The development of functional polymers with pendant piperidine groups has led to materials with interesting properties, such as temperature-responsive polymers with both upper and lower critical solution temperatures. acs.org The introduction of the chiral this compound moiety into such polymers could impart new functionalities, such as chiroptical properties or the ability to act as polymeric chiral catalysts.

Moreover, piperidine-based bioactive films are being developed for drug delivery applications. nih.gov These films, often prepared from biocompatible polymers like sodium alginate and polyvinyl alcohol, can be loaded with piperidine-containing compounds to provide antimicrobial activity and controlled release of therapeutic molecules. nih.gov this compound derivatives with specific biological activities could be incorporated into such films for targeted therapies.

The potential for creating piperidine-based polymers for various applications is vast, and the unique stereochemistry of this compound offers an additional design element for creating materials with tailored properties.

Integration into Artificial Intelligence-Driven Molecular Design and Synthesis Platforms

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and synthesis. numberanalytics.com These computational tools can accelerate the discovery and optimization of new molecules and synthetic routes, and this compound is well-positioned to benefit from these advancements.

AI and ML algorithms can be used to design novel chiral catalysts with enhanced enantioselectivity. riken.jpchemistryworld.com By training on existing experimental and computational data, these models can predict the performance of new catalysts, including those based on the this compound scaffold. This data-driven approach can significantly reduce the time and resources required for catalyst development. riken.jp

Unsupervised machine learning workflows are also being developed to assess and predict the generality of asymmetric catalysts. chemrxiv.orgresearchgate.net Such tools could be used to identify the most promising applications for catalysts derived from this compound, guiding experimental efforts towards the most impactful areas.

AI/ML ApplicationPotential Impact on this compound Research
Chiral Catalyst DesignRapid prediction and optimization of catalyst performance. riken.jpchemistryworld.com
Catalyst Generality PredictionIdentification of the most suitable reactions and substrates. chemrxiv.orgresearchgate.net
Synthetic Route PlanningDiscovery of novel and efficient syntheses of complex derivatives.

Q & A

Q. What are the standard spectroscopic methods for confirming the stereochemistry and purity of (S)-3-Amino-1-methyl-piperidine?

  • Methodological Answer : Stereochemical confirmation requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and chiral HPLC. For example, 1H^1H-NMR can resolve diastereotopic protons near the chiral center, while chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) separates enantiomers using hexane:isopropanol gradients. Purity is validated via GC-MS (electron ionization at 70 eV) to detect impurities below 1% . Rotational data ([α]D_D) should align with literature values (e.g., –45° in methanol at 20°C) .

Q. How can researchers optimize the synthesis of this compound from commercially available piperidine derivatives?

  • Methodological Answer : Acylation of 1-benzyl-4-piperidone followed by catalytic hydrogenation (H2_2, Pd/C in ethanol) is a common route. Key steps include:
  • Reaction monitoring : TLC (silica gel, ethyl acetate:hexane 1:2) to track intermediate formation.
  • Yield optimization : Adjusting reaction time (12–24 hours) and temperature (25–40°C) to minimize byproducts like over-alkylated derivatives .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., dilute HCl for amine byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enantioselective catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and orbital interactions. Key parameters:
  • Steric effects : Analyze Mulliken charges on the methyl group to predict nucleophilic attack sites.
  • Solvent effects : Include polarizable continuum models (PCM) for reaction simulations in methanol or DCM .
  • Validate predictions with experimental ee (enantiomeric excess) values from asymmetric alkylation trials .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :
  • Iterative analysis : Cross-validate 1H^1H-NMR with 2D-COSY to confirm coupling patterns (e.g., distinguishing geminal vs. vicinal protons).
  • Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns inconsistent with expected molecular formulas.
  • Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. How can researchers design experiments to explore the biological activity of this compound analogs?

  • Methodological Answer : Use the PICO framework to structure studies:
  • Population : Target enzymes (e.g., monoamine oxidases).
  • Intervention : Analog synthesis (e.g., N-acylated derivatives).
  • Comparison : Benchmark against known inhibitors (e.g., selegiline).
  • Outcome : IC50_{50} values from fluorometric assays .
  • Ethics : Adhere to FINER criteria (Feasibility, Novelty, Relevance) for preclinical testing .

Q. What advanced purification techniques improve the enantiomeric purity of this compound?

  • Methodological Answer :
  • Simulated moving bed (SMB) chromatography : Separate enantiomers using chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate).
  • Crystallization-induced asymmetric transformation (CIAT) : Use resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to enhance ee >99% .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in synthetic yields of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
  • Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions .
  • Documentation : Record ambient humidity/temperature, as moisture-sensitive steps (e.g., Grignard reactions) may impact yields .

Q. What methodologies validate the absence of toxic intermediates in this compound synthesis?

  • Methodological Answer :
  • LC-MS/MS screening : Detect trace intermediates (e.g., nitrosamines) using MRM (multiple reaction monitoring) modes.
  • Ames test : Assess mutagenicity of crude extracts via Salmonella typhimurium strains TA98/TA100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.